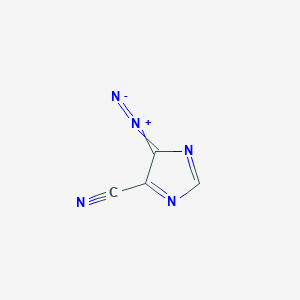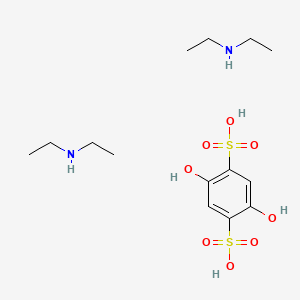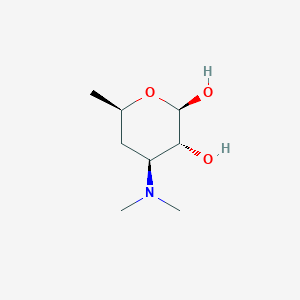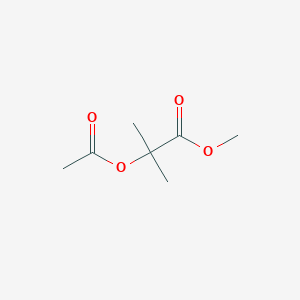
4-Methylpiperazin-1-ol
Übersicht
Beschreibung
“4-Methylpiperazin-1-ol” belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-Methylpiperazin-1-ol”, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Single crystal X-ray diffraction confirms the existence of non-centrosymmetric nature of the grown crystal . The nonlinear optical property was tested by Kurtz and Perry powder technique and the SHG efficiency of MPN was found to be 1.03 times than standard KDP .Chemical Reactions Analysis
The compound “4-Methylpiperazin-1-ol” is involved in various chemical reactions. For instance, it is used in the synthesis of piperazine derivatives . It also plays a role in the formation of organic NLO crystals .Wissenschaftliche Forschungsanwendungen
1. Potential Use in Antidote Development
4-Methylpiperazin-1-ol (4-MP) has been studied for its role as an inhibitor of alcohol dehydrogenase, making it a potential antidote for intoxications caused by substances like methanol and ethylene glycol. Research indicates that 4-MP can be administered in high doses without significant general toxicity, suggesting its potential as a safe and effective tool in clinical alcohol research and as an antidote in poisonings (Blomstrand et al., 1984).
2. Inhibitory Effects on Drug and Alcohol Metabolism
4-MP demonstrates an ability to inhibit the microsomal oxidation of drugs and alcohols in vitro. Studies have shown that treatment with 4-MP results in a dose-dependent increase in liver microsomal cytochrome P-450, indicating its influence on the microsomal mixed-function oxidase system, which is critical in drug metabolism (Feierman & Cederbaum, 1985).
3. Impact on Kinetic Interactions in Human Subjects
4-MP has been observed to interact with ethanol in human subjects, affecting the elimination rates of both substances. This interaction suggests that 4-MP may be effective in blocking methanol or ethylene glycol metabolism and could have clinical implications for patients who have ingested these substances along with ethanol (Jacobsen et al., 1996).
4. Anticancer Potential
4-Methylpiperazin-1-ol derivatives have been explored for their anticancer activities. For example, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has shown promising in vivo and in vitro anticancer activity and low toxicity. The metabolism and potential biomarkers related to TM208 have been studied to understand its mechanism of action and toxicity in cancer treatment (Jiang et al., 2007).
5. Neuropharmacological Applications
4-Methylpiperazin-1-ol has been involved in the development of potential atypical antipsychotic drugs. For instance, certain derivatives have shown activity in enhancing dopamine levels in specific brain regions, which could be significant for treating psychiatric disorders like schizophrenia (Morimoto et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-hydroxy-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6-2-4-7(8)5-3-6/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSVWHNZINSGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499258 | |
| Record name | 4-Methylpiperazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazin-1-ol | |
CAS RN |
69395-51-3 | |
| Record name | 4-Methylpiperazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



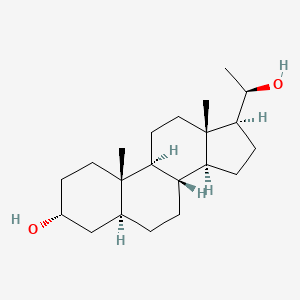
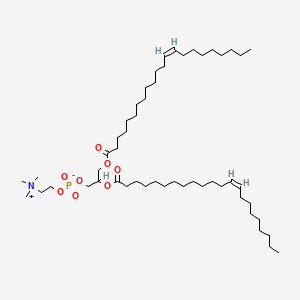
![Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate](/img/structure/B3061147.png)

